molecular formula C9H8FNO B2886845 5-fluoro-3-methoxy-1H-indole CAS No. 169674-06-0

5-fluoro-3-methoxy-1H-indole

Cat. No.: B2886845
CAS No.: 169674-06-0
M. Wt: 165.167
InChI Key: SCRJASFKWSLXFS-UHFFFAOYSA-N
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Description

5-fluoro-3-methoxy-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various biologically active compounds, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of 5-fluoro-3-methoxy-1H-indole may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce various oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups on the indole ring. This combination of substituents can enhance its biological activity and selectivity compared to other indole derivatives .

Properties

IUPAC Name

5-fluoro-3-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRJASFKWSLXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.25 g of 1-acetyl-5-fluoro-3-methoxyindole and 0.35 g of sodium methylate in 23 ml of methanol was stirred at room temperature for one hour. After removal of the solvent the residue was extracted with water and ethyl acetate and the organic phase was washed with saturated sodium chloride solution and dried over sodium sulfate. The solvent was removed and the residue was distilled in a bulb-tube at a bath temperature of 200° and a pressure of 50 mbar. 0.76 g (76%) of 5-fluoro-3-methoxyindole was obtained.
Name
1-acetyl-5-fluoro-3-methoxyindole
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

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